molecular formula C7H6ClF2NO2 B1436058 (5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol CAS No. 1805028-11-8

(5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol

Cat. No.: B1436058
CAS No.: 1805028-11-8
M. Wt: 209.58 g/mol
InChI Key: APRPOQPZQXBVLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol: is a chemical compound with the molecular formula C7H6ClF2NO2 and a molecular weight of 209.58 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a chloro group, a difluoromethoxy group, and a methanol group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol typically involves the reaction of 5-chloro-2-hydroxypyridine with difluoromethyl ether under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: (5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and receptor binding.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The presence of the chloro and difluoromethoxy groups enhances its binding affinity and specificity towards the target molecules .

Comparison with Similar Compounds

Uniqueness: The presence of the difluoromethoxy group in (5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol imparts unique chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various research applications compared to its analogs .

Properties

IUPAC Name

[5-chloro-4-(difluoromethoxy)pyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2NO2/c8-5-2-11-4(3-12)1-6(5)13-7(9)10/h1-2,7,12H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRPOQPZQXBVLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=C1OC(F)F)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol
Reactant of Route 2
(5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol
Reactant of Route 3
(5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol
Reactant of Route 4
(5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol
Reactant of Route 5
(5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol
Reactant of Route 6
(5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.